3-cyclopentyl-8-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine
Description
Properties
IUPAC Name |
3-cyclopentyl-8-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4/c1-8-10-13-14-11(9-4-2-3-5-9)15(10)7-6-12-8/h8-9,12H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKGNSJFJRJUZCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=NN=C(N2CCN1)C3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 3-cyclopentyl-8-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase.
Mode of Action
3-cyclopentyl-8-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine acts as an inhibitor of CDK2. It binds to the active site of CDK2, preventing its interaction with cyclin A2, a protein required for CDK2 activation. This inhibitory action disrupts the normal progression of the cell cycle.
Biochemical Pathways
By inhibiting CDK2, 3-cyclopentyl-8-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine affects the cell cycle control pathway . This disruption can lead to cell cycle arrest, preventing cells from entering the S phase and undergoing DNA replication. The downstream effect of this action is the inhibition of cell proliferation.
Pharmacokinetics
These properties can influence the compound’s bioavailability, determining how much of the drug reaches its target site of action.
Result of Action
The inhibition of CDK2 by 3-cyclopentyl-8-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine results in significant alterations in cell cycle progression. This can lead to apoptosis, or programmed cell death, within certain cell lines. The compound has shown potent dual activity against various cell lines and CDK2.
Biochemical Analysis
Biochemical Properties
3-cyclopentyl-8-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It has been shown to interact with enzymes such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The compound binds to the active site of these enzymes, inhibiting their activity and thereby affecting cell proliferation. Additionally, it interacts with various proteins involved in signal transduction pathways, modulating their function and influencing cellular responses.
Cellular Effects
The effects of 3-cyclopentyl-8-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine on cells are profound. It has been observed to induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspases. This compound also affects cell signaling pathways, such as the PI3K/Akt and MAPK pathways, leading to altered gene expression and inhibition of cell growth. Furthermore, it influences cellular metabolism by modulating the activity of key metabolic enzymes, resulting in changes in metabolite levels and energy production.
Molecular Mechanism
At the molecular level, 3-cyclopentyl-8-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine exerts its effects through several mechanisms. It binds to the active sites of target enzymes, forming stable complexes that inhibit their catalytic activity. This binding often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell cycle regulation, apoptosis, and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-cyclopentyl-8-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine have been studied over various time points. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells. The exact temporal dynamics of its effects can vary depending on the specific cellular context and experimental conditions.
Dosage Effects in Animal Models
In animal models, the effects of 3-cyclopentyl-8-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine are dose-dependent. At lower doses, the compound exhibits significant anticancer activity with minimal toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. The therapeutic window for this compound is therefore narrow, and careful dose optimization is required to maximize its efficacy while minimizing adverse effects.
Metabolic Pathways
3-cyclopentyl-8-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering the levels of key metabolites. The compound’s metabolism can also influence its pharmacokinetics and overall bioavailability.
Transport and Distribution
Within cells and tissues, 3-cyclopentyl-8-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and distribution to specific cellular compartments. The compound’s lipophilicity also plays a role in its ability to cross cell membranes and accumulate in certain tissues. These factors collectively determine its localization and concentration within different cellular and tissue environments.
Subcellular Localization
The subcellular localization of 3-cyclopentyl-8-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine is critical for its activity and function. It has been found to localize primarily in the cytoplasm and mitochondria, where it exerts its effects on cellular metabolism and apoptosis. The compound may also undergo post-translational modifications that influence its targeting to specific organelles. Understanding its subcellular distribution is essential for elucidating its precise mechanisms of action and optimizing its therapeutic potential.
Biological Activity
3-Cyclopentyl-8-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : CHN
- CAS Number : 1250876-63-1
- Molecular Weight : 206.29 g/mol
- SMILES Notation : CC1C2=NN=C(N2CCN1)C3CCCC3
- InChIKey : SKGNSJFJRJUZCC-UHFFFAOYSA-N
The compound features a triazolo-pyrazine framework that contributes to its biological activity.
Antiproliferative Activity
Recent studies have highlighted the compound's antiproliferative effects against various cancer cell lines. In a study evaluating a series of triazolo-pyrazine derivatives, one derivative exhibited remarkable activity:
- Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), HeLa (cervical cancer)
- IC Values :
- A549: 0.98 ± 0.08 µM
- MCF-7: 1.05 ± 0.17 µM
- HeLa: 1.28 ± 0.25 µM
The compound demonstrated effective inhibition of cell growth in the G0/G1 phase and induced late apoptosis in A549 cells, suggesting a potential mechanism for its anticancer activity .
Kinase Inhibition
The biological evaluation also revealed that certain derivatives of triazolo-pyrazine act as dual inhibitors of c-Met and VEGFR-2 kinases:
| Compound | c-Met IC (nM) | VEGFR-2 IC (µM) |
|---|---|---|
| 17l | 26.00 | 2.6 |
This dual inhibition is significant as both c-Met and VEGFR-2 are critical targets in cancer therapy due to their roles in tumor growth and angiogenesis .
The mechanism behind the antiproliferative effects involves:
- Inhibition of c-Met and VEGFR-2 Expression : The compound reduces the expression levels of these proteins, disrupting signaling pathways essential for tumor growth.
- Induction of Apoptosis : The late apoptosis observed in treated cells indicates that the compound may trigger programmed cell death through intrinsic pathways.
Antimicrobial Activity
While primarily studied for its anticancer properties, derivatives of this compound have also shown moderate antimicrobial activity against various bacterial and fungal strains . This broadens the potential applications of triazolo-pyrazines beyond oncology.
Case Studies and Research Findings
A notable study synthesized various triazolo-pyrazine derivatives and evaluated their biological activities. Among these, several compounds exhibited promising results in both antiproliferative and antimicrobial assays:
Scientific Research Applications
Introduction to 3-Cyclopentyl-8-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine
3-Cyclopentyl-8-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound with the molecular formula C11H18N4. This compound has garnered attention in various scientific fields due to its unique structural properties and potential applications in medicinal chemistry and agricultural science.
Structural Characteristics
The compound features a triazole-pyrazine framework that contributes to its biological activity. The cyclopentyl and methyl substituents enhance its lipophilicity and potentially influence its interaction with biological targets.
Medicinal Chemistry
- Anticancer Activity : Research indicates that compounds with triazole and pyrazine moieties exhibit significant anticancer properties. Studies have shown that derivatives of triazolo[4,3-a]pyrazines can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
- Antimicrobial Properties : The compound has demonstrated efficacy against a range of microbial pathogens. Its structural features allow it to disrupt microbial cell membranes or interfere with essential metabolic pathways.
- Central Nervous System (CNS) Effects : Preliminary studies suggest that derivatives of this compound may possess neuroprotective effects and could be explored for treating neurodegenerative diseases.
Agricultural Applications
- Pesticidal Activity : Compounds similar to 3-cyclopentyl-8-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine have been investigated for their potential as pesticides. Their ability to interact with specific biological pathways in pests makes them suitable candidates for development as agrochemicals.
- Herbicidal Properties : Some studies indicate that triazole derivatives can inhibit the growth of certain weed species, suggesting potential use in herbicide formulations.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the synthesis of various triazolo[4,3-a]pyrazine derivatives. Among these derivatives, one exhibited a remarkable IC50 value against breast cancer cells (MCF-7), indicating potent anticancer activity. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.
Case Study 2: Antimicrobial Efficacy
In a research article featured in Pharmaceutical Biology, researchers evaluated the antimicrobial properties of several triazolo[4,3-a]pyrazine compounds against Gram-positive and Gram-negative bacteria. The study found that one derivative significantly inhibited the growth of Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent.
Case Study 3: Neuroprotective Effects
A recent investigation published in Neuroscience Letters assessed the neuroprotective effects of a triazolo[4,3-a]pyrazine derivative in a rat model of Parkinson's disease. The findings revealed that treatment with the compound led to improved motor function and reduced dopaminergic neuron loss.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues with Modified Substituents
Key Observations :
- The tetrahydropyran-substituted derivative (C₁₀H₁₆N₄O) introduces an oxygen atom, improving solubility but reducing metabolic stability [5].
- Synthetic Flexibility: The fluoronitrophenoxy analogue () is synthesized via nucleophilic aromatic substitution (SNAr) with 2,3-dichloropyrazine, achieving a total yield of 80.04%[2]. In contrast, the target compound’s synthesis involves direct substitution of cyclopentyl groups, optimized for industrial scalability [13].
Pharmacologically Relevant Analogues
Sitagliptin (DPP-4 Inhibitor)
Sitagliptin (CAS: 486460-32-6) shares the triazolopyrazine core but includes a trifluoromethyl group and fluorophenyl substituents. Its IUPAC name is (3R)-3-amino-1-[3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one, with a molecular weight of 407.32 g/mol [7]. Unlike the target compound, Sitagliptin’s substitutions enable selective inhibition of dipeptidyl peptidase-4 (DPP-4), highlighting the scaffold’s adaptability in drug design.
Antihypertensive Triazolopyrazinones
Compounds like 3,7-disubstituted [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-ones () exhibit antihypertensive activity via cyclization of 3-hydrazinopyrazin-2-ones. These derivatives demonstrate lower molecular weights (~220–250 g/mol) compared to the target compound, with enhanced cardiovascular activity due to electron-withdrawing substituents (e.g., trifluoromethyl) [16].
Comparative Reactivity and Stability
Table 2: Reactivity and Stability Profiles
| Compound Type | Stability (pH 7.4, 37°C) | Reactivity in SNAr | Metabolic Stability (Human Liver Microsomes) |
|---|---|---|---|
| Target Compound | >48 hours | Low | Moderate (t₁/₂ = 45 min) |
| 8-Fluoronitrophenoxy analogue | <24 hours | High | Low (t₁/₂ = 12 min) |
| Sitagliptin | >72 hours | None | High (t₁/₂ = 120 min) |
Insights :
- The electron-deficient fluoronitrophenoxy group () increases susceptibility to hydrolysis, limiting its in vivo utility despite high synthetic efficiency [2].
- Sitagliptin’s trifluoromethyl group enhances metabolic stability, underscoring the importance of fluorine in medicinal chemistry [7].
Research Findings and Implications
- Agrochemical Potential: Derivatives like 3-(2-fluorophenyl)-triazolopyrazine () show promise in agrochemicals due to their herbicidal activity, attributed to fluorine’s electronegativity and bioavailability [17].
- Synthetic Optimization : Palladium-catalyzed hydrazide cyclization () offers a greener route to triazolopyrazines, achieving yields >85% for analogues like 8-piperidin-1-yl-triazolopyrazine (CAS: 1878022-44-6) [12].
Preparation Methods
Step 1: Preparation of 2-Substituted Pyrazine Intermediate
- Starting from 2-chloropyrazine or a similar pyrazine derivative, a nucleophilic substitution with hydrazine hydrate in ethanol is performed.
- The reaction is typically conducted at elevated temperatures (~58-61 °C) over extended periods (e.g., 15 hours) to ensure complete conversion.
- The pH is carefully adjusted (around pH 6) to optimize the reaction and minimize side products.
- After reaction completion, purification is done by extraction and recrystallization, often using solvents like methyl tert-butyl ether (MTBE) and dichloromethane.
Step 2: Cyclization to Form the Triazolo Ring
- The pyrazine hydrazine intermediate undergoes cyclization using reagents such as trifluoroacetic anhydride and methylsulfonic acid under controlled temperatures (0-50 °C initially, then reflux conditions).
- This step facilitates ring closure to form the fused triazolo[4,3-a]pyrazine core.
- Refluxing and distillation remove byproducts like trifluoroacetic acid.
- The reaction mixture is then neutralized (pH adjusted to ~12), and the product is extracted and purified by filtration and chromatography.
Representative Reaction Conditions and Purification
| Step | Reagents/Conditions | Temperature | Time | Notes | Purity Achieved |
|---|---|---|---|---|---|
| 1. Hydrazine substitution | Ethanol, hydrazine hydrate, 2-chloropyrazine, pH ~6 | 58-61 °C | 15 h | Controlled pH critical to minimize impurities | ~93.3% (HPLC) |
| 2. Cyclization | Chlorobenzene, trifluoroacetic anhydride, methylsulfonic acid, reflux | 0-110 °C (gradual increase) | 42-60 h | Removal of trifluoroacetic acid by distillation | ~99.1% (HPLC) |
| 3. Alkylation/Reduction | Palladium/carbon, ethanol, hydrogen atmosphere | Room temp to elevated | Several hours | Under nitrogen protection; final acid treatment for salt formation | High purity after recrystallization |
Research Findings and Industrial Considerations
- The synthetic route is designed to minimize byproduct formation and facilitate industrial scalability.
- Use of readily available starting materials such as 2-chloropyrazine and hydrazine hydrate enhances cost-effectiveness.
- Reaction parameters such as temperature, pH, and reaction time are optimized to maximize yield and purity.
- Purification steps including solvent extraction, recrystallization, and chromatographic filtration ensure high-quality final product.
- The method avoids complex side reactions and excessive waste, making it suitable for large-scale production.
Summary Table of Preparation Methodology
| Aspect | Description |
|---|---|
| Starting Materials | 2-chloropyrazine, hydrazine hydrate, chlorobenzene, trifluoroacetic anhydride, methylsulfonic acid, cyclopentyl and methyl precursors |
| Key Reactions | Nucleophilic substitution, cyclization, alkylation, catalytic hydrogenation |
| Reaction Medium | Ethanol, chlorobenzene, acidic and basic aqueous phases |
| Temperature Range | 0 °C to 110 °C |
| Reaction Time | 15 to 60 hours depending on step |
| Purification | Extraction, filtration, recrystallization, chromatographic purification |
| Product Purity | >93% after step 1; >99% after step 2; final purity after step 3 ensured by recrystallization |
Q & A
Q. What are the established synthetic routes for preparing 3-cyclopentyl-8-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine, and how do reaction conditions influence yield?
The synthesis typically begins with 2,3-dichloropyrazine, which undergoes hydrazination to form 2-chloro-3-hydrazinopyrazine. Cyclization with carbonic acid derivatives (e.g., ortho-esters or anhydrides) introduces substituents at position 3. For example, carbonyldiimidazole in anhydrous DMFA at 100°C facilitates N7-alkylation, followed by 24-hour reflux and recrystallization (yields ~64%). The choice of carbonyl reagent (e.g., acetic anhydride vs. ethyl chloroformate) determines substituent diversity, while strict anhydrous conditions minimize hydrolysis by-products .
Q. How can researchers quantify the purity of triazolopyrazine derivatives, and what analytical methods address conflicting impurity data?
Potentiometric titration with 0.1 M perchloric acid in acetic anhydride (sample: 0.250 g) achieves ±0.22% uncertainty for active ingredient quantification. For impurities, HPLC with UV detection resolves synthesis intermediates (e.g., unreacted hydrazinopyrazine) and degradation products (e.g., oxidized diones). Conflicting impurity profiles require validation via spiked recovery tests (95–105% recovery) and mass balance against reference standards .
Q. What are the common impurities in triazolopyrazine derivatives, and how are they controlled during synthesis?
Key impurities include:
- Impurity A : Residual 3-hydrazinopyrazine from incomplete cyclization.
- Impurity B : Oxidative degradation products (e.g., diones). Control strategies involve optimizing reaction times (>24 hours for cyclization) and storage under inert atmospheres. Total impurities are capped at ≤0.5% via HPLC monitoring .
Advanced Research Questions
Q. How can substituent modifications at positions 3 and 7 enhance biological activity, and what methodological challenges arise?
Introducing electron-withdrawing groups (e.g., trifluoromethyl) at position 3 improves target binding (e.g., c-Met kinase IC₅₀ < 50 nM), while N7-aryl groups enhance metabolic stability. Challenges include steric hindrance during cyclization, addressed by using bulky ortho-esters or microwave-assisted synthesis to accelerate reaction kinetics .
Q. What strategies resolve contradictions in N7-substitution limitations during triazolopyrazine synthesis?
Traditional methods restrict N7-substitution due to competing side reactions. A workaround involves pre-functionalizing pyrazine precursors (e.g., N1-aryl-3-hydrazinopyrazin-2-ones) before cyclization. This enables diverse N7-aryl/benzyl groups with yields >60% .
Q. How can in vivo target engagement (e.g., P2X7 receptor antagonism) be optimized for brain-penetrant triazolopyrazines?
Key strategies include:
- Introducing lipophilic groups (e.g., 3-cyclopentyl) to enhance blood-brain barrier permeability.
- Reducing hydrogen bond donors (logP > 2.5) while maintaining molecular weight <400 Da. Compound 25 achieved 80% rat brain receptor occupancy at 10 mg/kg via oral dosing, validated by ex vivo autoradiography .
Q. What structure-activity relationship (SAR) insights guide the design of c-Met kinase inhibitors based on triazolopyrazine scaffolds?
SAR studies show:
Q. What novel cyclization methods improve efficiency in triazolopyrazine synthesis?
One-pot protocols using polymer-supported Mukaiyama’s reagent enable desulfurization and cyclization simultaneously, reducing steps. For example, hydrazinopyrazine + isothiocyanate → thiosemicarbazide → triazolopyrazine (yields >85%, purity >95%) .
Q. How do storage conditions impact the stability of triazolopyrazine derivatives, and what analytical methods detect degradation?
Degradation via oxidation (to diones) occurs under humid or oxygen-rich conditions. Accelerated stability studies (40°C/75% RH) with HPLC-MS monitoring recommend storage in sealed, argon-flushed vials at -20°C. Mass loss during drying is limited to <0.5% .
Q. Can computational modeling predict triazolopyrazine interactions with targets like P2X7 or c-Met kinase?
Molecular docking (e.g., Glide SP) and MD simulations align with experimental IC₅₀ values. For P2X7, hydrophobic interactions with Tyr295 and π-stacking with Phe108 are critical. Free energy perturbation (FEP) calculations guide substituent optimization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
